1-(2-Methylphenyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(2-Methylphenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylphenylmagnesium bromide with cyclobutanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2-Methylphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylphenyl)cyclopropane-1-carboxylic acid
- 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid
- 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid
Uniqueness
1-(2-Methylphenyl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-methylphenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-5-2-3-6-10(9)12(11(13)14)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSYHHVWRKEZFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632647 |
Source
|
Record name | 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151157-47-0 |
Source
|
Record name | 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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